Avarone B

Description

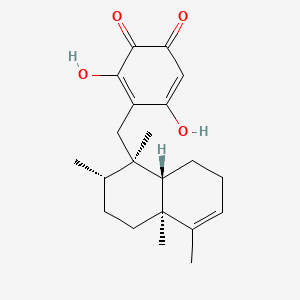

Avarone, a sesquiterpene quinone derived from the marine sponge Dysidea avara, has emerged as a promising multitarget therapeutic agent for metabolic and parasitic diseases. Structurally, avarone features a quinone moiety fused to a sesquiterpene framework, enabling interactions with key enzymatic targets . Its pharmacological profile includes:

- Dual inhibition of PTP1B and AKR1B1: Avarone competitively inhibits protein tyrosine phosphatase 1B (PTP1B; IC₅₀ = 0.24 µM), a negative regulator of insulin signaling, and aldose reductase (AKR1B1; IC₅₀ = 0.078 µM), an enzyme implicated in diabetic complications .

- Insulin-sensitizing and mimetic activity: Avarone enhances glucose uptake in C2C12 myocytes by promoting GLUT4 translocation and synergizes with insulin to amplify Akt phosphorylation, a critical node in insulin signaling .

- Antiparasitic and antimicrobial effects: Avarone and its derivatives exhibit potent antimalarial activity against Plasmodium falciparum and inhibit fouling microorganisms like Balanus amphitrite .

This multitarget functionality positions avarone as a novel scaffold for drug development, particularly for type 2 diabetes (T2DM) and parasitic infections.

Properties

CAS No. |

130203-68-8 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,5-dihydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H28O4/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-15(22)10-16(23)19(25)18(14)24/h6,10,13,17,22,24H,5,7-9,11H2,1-4H3/t13-,17+,20+,21+/m0/s1 |

InChI Key |

LPYFOOZYKZBULV-NUATZEMDSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

Origin of Product |

United States |

Preparation Methods

Avarone B can be synthesized from its hydroquinone counterpart, avarol, through an oxidation process . The synthetic route involves the isolation of avarol from the marine sponge Dysidea avara, followed by its oxidation to form avarone . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an appropriate solvent system .

Chemical Reactions Analysis

Avarone B undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . Major products formed from these reactions include various derivatives of this compound, such as thio- and amino-derivatives . These derivatives exhibit different biological activities and can be used for further research and development .

Scientific Research Applications

Avarone B has been extensively studied for its scientific research applications in various fields . In chemistry, it serves as a valuable compound for studying redox reactions and the synthesis of bioactive derivatives . In biology, this compound has shown potential as an antibacterial, antifungal, and antiviral agent . In medicine, it has been investigated for its cytotoxic effects on cancer cells, its insulin-sensitizing and mimetic activity, and its potential as a multitarget drug for diabetes and its complications . Additionally, this compound has applications in the industry as an antifouling agent to prevent the growth of marine organisms on man-made structures .

Mechanism of Action

The mechanism of action of avarone B involves its interaction with various molecular targets and pathways . It acts as an inhibitor of protein tyrosine phosphatase 1B, a negative regulator of the insulin receptor, thereby improving insulin sensitivity . This compound also inhibits aldose reductase, an enzyme involved in the development of diabetic complications . The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce oxidative stress and DNA damage . Additionally, this compound exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Avarol

Avarol, the reduced hydroquinone form of avarone, shares its marine origin but exhibits distinct pharmacological properties:

Avarol’s reduced quinone moiety diminishes its potency against PTP1B but retains antimalarial activity, albeit weaker than avarone.

Thiazoavarone

This semisynthetic derivative incorporates a 1,1-dioxo-1,4-thiazine ring, enhancing electronic properties:

Thiazoavarone’s modified structure improves antimalarial selectivity and electron affinity, underscoring the role of electronic modulation in bioactivity.

Methylamino-Substituted Derivatives

3- and 4-methylaminoavarone derivatives demonstrate how substituent positioning affects potency:

| Compound | PTP1B IC₅₀ (µM) | AKR1B1 IC₅₀ (µM) |

|---|---|---|

| Avarone | 0.24 | 0.078 |

| 3-Methylaminoavarone | 73 | Not active |

| 4-Methylaminoavarone | 62 | Not active |

Methylamino substitution at positions 3 or 4 drastically reduces PTP1B/AKR1B1 inhibition, highlighting the sensitivity of avarone’s pharmacophore to steric and electronic changes .

Functional Analogs

TC-PTP vs. PTP1B Inhibition

Avarone exhibits 5.8-fold greater specificity for PTP1B (IC₅₀ = 0.24 µM) over TC-PTP (IC₅₀ = 1.39 µM), despite both enzymes sharing 74% sequence identity. Docking studies reveal avarone binds more favorably to PTP1B’s active site due to subtle conformational differences .

UK5099 (Mitochondrial Pyruvate Carrier Inhibitor)

Unlike UK5099, avarone enhances mitochondrial flexibility without compromising ATP synthesis, aligning with its insulin-sensitizing role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.